Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate is an organic compound that belongs to the class of substituted benzoates It is characterized by the presence of a bromine atom, a diethylamino group, and a fluorine atom attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate typically involves multi-step reactions starting from a benzoic acid derivative. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzoic acid derivative using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amination: Introduction of the diethylamino group through a nucleophilic substitution reaction using diethylamine.
Esterification: Formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The diethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the diethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the bromine and fluorine atoms can influence its lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-(dimethylamino)-5-fluorobenzoate: Similar structure but with dimethylamino instead of diethylamino group.
Methyl 2-chloro-4-(diethylamino)-5-fluorobenzoate: Similar structure but with chlorine instead of bromine atom.
Methyl 2-bromo-4-(diethylamino)-5-chlorobenzoate: Similar structure but with chlorine instead of fluorine atom.
Uniqueness
Methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate is unique due to the specific combination of substituents on the benzoate core, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 2-bromo-4-(diethylamino)-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-4-15(5-2)11-7-9(13)8(6-10(11)14)12(16)17-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABBHHJQPQKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.